4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine
Overview
Description
4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine is an organic compound with the molecular formula C17H21NO. It is characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a methylphenylamine structure. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine typically involves the reaction of 4-tert-butylphenol with 3-methylphenylamine. The process can be carried out using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenoxy and amine groups can participate in substitution reactions, such as halogenation or alkylation, using appropriate reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated phenoxy and amine compounds.
Scientific Research Applications
4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenol structure but lacks the phenoxy and amine groups.
3-Methylphenylamine: Contains the methylphenylamine structure but lacks the tert-butylphenoxy group.
4-tert-Butylphenoxyacetic acid: Similar phenoxy structure but with an acetic acid group instead of the amine.
Uniqueness: 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine is unique due to the combination of its tert-butyl, phenoxy, and amine groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-11-14(18)7-10-16(12)19-15-8-5-13(6-9-15)17(2,3)4/h5-11H,18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRMTBZOZCLBJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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